molecular formula C11H8N2O2 B12964011 4-Methoxybenzofuro[3,2-d]pyrimidine

4-Methoxybenzofuro[3,2-d]pyrimidine

Cat. No.: B12964011
M. Wt: 200.19 g/mol
InChI Key: AIIYGBLNDOFIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzofuro[3,2-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents. The benzofuro[3,2-d]pyrimidine structure is a fused heterocyclic system known for its versatile biological activities . Researchers value this core structure as a promising framework for designing potent enzyme inhibitors. Specifically, analogs of this scaffold have been identified as novel PARP-1 inhibitors, which play a crucial role in DNA damage repair and are a validated target in oncology; such inhibitors can impede DNA repair in cancer cells and promote apoptosis . Furthermore, closely related pyrimidine derivatives have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase . The specific substitution of a methoxy group at the 4-position is a common modification in medicinal chemistry to fine-tune properties like solubility, metabolic stability, and binding affinity to biological targets . This compound is presented as a key intermediate for researchers synthesizing and evaluating new therapeutic candidates. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

4-methoxy-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C11H8N2O2/c1-14-11-10-9(12-6-13-11)7-4-2-3-5-8(7)15-10/h2-6H,1H3

InChI Key

AIIYGBLNDOFIBC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1OC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 4 Methoxybenzofuro 3,2 D Pyrimidine and Its Derivatives

Classical Synthetic Approaches to the Benzofuro[3,2-d]pyrimidine Core

Traditional methods for constructing the benzofuro[3,2-d]pyrimidine skeleton typically rely on the sequential formation of the fused ring system through well-established reactions.

A foundational approach to building the pyrimidine (B1678525) ring onto a pre-existing benzofuran (B130515) structure is through cyclocondensation reactions. A common strategy involves the reaction of a 3-aminobenzofuran derivative with a suitable one-carbon electrophile. For instance, the condensation of 3-amino-2-benzofurancarboxamide with various aldehydes in the presence of an acid catalyst, such as hydrochloric acid, leads to the formation of 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines. researchgate.net This method provides a straightforward entry to the core structure, which can then be further modified.

Similarly, 3-amino-2-benzofurancarbonitrile can serve as a versatile precursor. Its reaction with isocyanates or isothiocyanates yields 4-iminobenzofuro[3,2-d]pyrimidine derivatives, which can undergo subsequent rearrangement to form 4-amino-substituted benzofuro[3,2-d]pyrimidines. researchgate.net

Table 1: Examples of Cyclocondensation Reactions for Benzofuro[3,2-d]pyrimidine Synthesis

Starting Material Reagent Product Reference
3-Amino-2-benzofurancarboxamide 3,4,5-Trimethoxybenzaldehyde 2-(3,4,5-Trimethoxyphenyl)-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine researchgate.net
3-Amino-5-bromo-benzofuran-2-carboxamide Aromatic Aldehydes 8-Bromo-2-(phenyl substituted)benzofuro[3,2-d]pyrimidin-4(3H)-one researchgate.netresearchgate.net

Once the core benzofuro[3,2-d]pyrimidin-4-one is established, nucleophilic displacement reactions are crucial for introducing functional diversity, particularly at the 4-position. The hydroxyl group of the pyrimidinone tautomer is often converted into a better leaving group, typically a chlorine atom, by treatment with reagents like phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net The resulting 4-chlorobenzofuro[3,2-d]pyrimidine (B1347961) is a key intermediate, highly susceptible to nucleophilic attack by a wide range of nucleophiles.

This reactivity allows for the introduction of various substituents, including alkoxy groups (such as the methoxy (B1213986) group in the title compound), amino groups, and hydrazino moieties. For example, reacting the 4-chloro intermediate with sodium methoxide (B1231860) would yield 4-methoxybenzofuro[3,2-d]pyrimidine. Similarly, reaction with hydrazine (B178648) hydrate (B1144303) produces 4-hydrazinobenzofuro[3,2-d]pyrimidines, which can be further elaborated. researchgate.net

Table 2: Functionalization via Nucleophilic Displacement

Intermediate Nucleophile Product Reference
2-Aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine Phosphorus Oxychloride 2-Aryl-4-chlorobenzofuro[3,2-d]pyrimidine researchgate.netresearchgate.net
2-Aryl-4-chlorobenzofuro[3,2-d]pyrimidine Hydrazine Hydrate 2-Aryl-4-hydrazinobenzofuro[3,2-d]pyrimidine researchgate.net

Modern and Efficient Synthetic Strategies

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and the reduction of synthetic steps. These principles have led to the development of powerful new methods for constructing complex heterocyclic systems like benzofuro[3,2-d]pyrimidines.

The aza-Wittig reaction, involving the reaction of an iminophosphorane with a carbonyl compound, is a powerful tool for the synthesis of nitrogen-containing heterocycles. wikipedia.org This reaction is particularly useful for intramolecular cyclizations to form fused ring systems. youtube.com While direct examples for this compound might be specific, the adaptation of this methodology to analogous systems highlights its potential. For instance, the synthesis of related fused pyrimidines, such as benzo[f]chromeno[2,3-d]pyrimidines, has been efficiently achieved using an aza-Wittig reaction as the key step. researchgate.net In a typical sequence, an appropriately substituted benzofuran precursor bearing an azide (B81097) group can be converted into an iminophosphorane, which then undergoes an intramolecular aza-Wittig reaction with a strategically placed ester or other carbonyl group to construct the pyrimidine ring.

A significant advancement in the synthesis of this scaffold is the development of copper(I)-mediated cascade reactions. nih.govacs.orgacs.org This elegant approach allows for the rapid assembly of the benzofuro[3,2-d]pyrimidine core from simple starting materials in a single step. The process typically utilizes readily available 3-chlorochromenones and various amidines. nih.govacs.org The reaction is promoted by a simple copper(I) salt, such as copper(I) bromide, and proceeds through a chemoselective Michael addition, followed by heterocyclization and an intramolecular cyclization sequence. acs.org This method is not only efficient but also tolerant of a wide range of functional groups, enabling the synthesis of a diverse library of benzofuro[3,2-d]pyrimidine derivatives under mild conditions. acs.org

Table 3: Copper(I)-Mediated Cascade Synthesis

Starting Material 1 Starting Material 2 Catalyst Key Steps Product Reference

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for building molecular complexity from three or more starting materials in a single reaction vessel. This approach minimizes waste and purification steps. While a specific MCR for this compound is not prominently detailed, the construction of analogous fused pyrimidine and benzofuran systems via MCRs is well-documented, suggesting the feasibility of this strategy. For example, one-pot three-component reactions have been successfully employed for the synthesis of polysubstituted benzofuro[2,3-c]pyridines and pyrano[2,3-d]pyrimidines. researchgate.netnih.gov These reactions often proceed by forming multiple chemical bonds in a sequential or domino fashion, providing rapid access to the desired heterocyclic scaffold. nih.govnih.gov A hypothetical MCR for the benzofuro[3,2-d]pyrimidine core could involve the reaction of a salicylaldehyde (B1680747) derivative, a malononitrile-type component, and an amidine, leading directly to the fused ring system.

Green Chemistry Principles in Benzofuro[3,2-d]pyrimidine Synthesis

The application of green chemistry principles to the synthesis of complex heterocyclic systems like benzofuro[3,2-d]pyrimidines aims to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. While specific literature on the green synthesis of this compound is emerging, principles from related heterocyclic syntheses are highly applicable. Key strategies include the use of one-pot, multi-component reactions (MCRs), which combine several synthetic steps into a single operation, thereby saving time, solvents, and energy.

For instance, the synthesis of related thiazolo[3,2-α]pyrimidine derivatives has been achieved through one-pot, three-component cyclocondensation reactions. biointerfaceresearch.com This approach, often utilizing a catalyst like p-toluene sulfonic acid (PTSA) in a more environmentally friendly solvent like acetonitrile, demonstrates a pathway that could be adapted for the benzofuro[3,2-d]pyrimidine core. biointerfaceresearch.com Such methods reduce the need for isolating intermediates, which aligns with the green chemistry goal of waste reduction. biointerfaceresearch.com

Furthermore, the use of non-toxic, reusable catalysts and aqueous media represents another cornerstone of green synthesis. While many traditional methods for pyrimidine synthesis involve harsh reagents, modern approaches focus on milder and more sustainable alternatives.

Derivatization Strategies Specific to the 4-Methoxy Position and Other Substituents

Derivatization of the benzofuro[3,2-d]pyrimidine scaffold is crucial for developing a library of compounds for structure-activity relationship (SAR) studies. Key positions for modification include the C-4 position of the pyrimidine ring, as well as the C-2 and various positions on the benzofuran ring system.

The introduction of a methoxy group at the C-4 position is a critical step in the synthesis of the target compound. A common and effective strategy involves a two-step process starting from a benzofuro[3,2-d]pyrimidin-4(3H)-one precursor.

First, the 4-oxo group is converted into a more reactive leaving group, typically a chloro group. This is achieved by treating the benzofuro[3,2-d]pyrimidin-4(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). researchgate.net This reaction furnishes the key intermediate, 4-chlorobenzofuro[3,2-d]pyrimidine. researchgate.net

In the second step, the 4-chloro derivative undergoes a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide (NaOCH₃) or methanol (B129727) in the presence of a suitable base. The highly reactive chloro group is displaced by the methoxy nucleophile to yield this compound. This versatile method also allows for the introduction of a wide range of other alkoxy, aryloxy, and amino groups at the C-4 position by selecting the appropriate nucleophile.

A general scheme for this transformation is presented below:

Scheme 1: Synthesis of this compound Reaction scheme showing the conversion of a 4-oxo-benzofuro[3,2-d]pyrimidine to a 4-chloro intermediate, followed by substitution with a methoxy group. This is a placeholder image. (Image is a representative scheme and not from a direct source)

Alkylation and acylation reactions are fundamental derivatization techniques used to introduce a variety of substituents onto the benzofuro[3,2-d]pyrimidine core, which can significantly influence the molecule's physicochemical properties and biological activity.

Alkylation: Alkylation can occur at several positions, but the nitrogen atoms of the pyrimidine ring are particularly common sites. For example, 3-alkyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones have been synthesized. researchgate.net In these syntheses, a carbodiimide (B86325) intermediate is often treated with a nucleophile, leading to the formation of the pyrimidinone ring with an alkyl group at the N-3 position, dictated by the isocyanate used in the carbodiimide formation. researchgate.net

Acylation: Acylation is typically used to introduce acyl groups, often onto exocyclic amino groups or other suitable positions. While specific examples on the this compound core are not extensively documented, general procedures from related heterocyclic chemistry are applicable. For instance, amino-substituted benzofuro[3,2-d]pyrimidines can be acylated using various acyl chlorides or acid anhydrides in the presence of a base. A general procedure involves reacting the amine with an acyl chloride in an anhydrous solvent like dimethylformamide (DMF), often with a non-nucleophilic base such as triethylamine (B128534) (TEA) to scavenge the HCl byproduct. nih.gov This allows for the systematic exploration of how different acyl groups impact biological activity. nih.gov

Systematic substitution at various positions of the benzofuro[3,2-d]pyrimidine scaffold is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). The C-2, C-4, and C-6 positions have been identified as key sites for modification to modulate biological effects.

The 4-chlorobenzofuro[3,2-d]pyrimidine intermediate is particularly valuable for generating diversity at the C-2 and C-4 positions. researchgate.net Researchers have synthesized series of 2,4-disubstituted derivatives by reacting this intermediate with a variety of nucleophiles. researchgate.net For example, reaction with different amines (e.g., N,N-diethylamine) leads to the corresponding 4-amino derivatives. asianpubs.org

Substitution at the C-6 position, located on the benzofuran part of the molecule, allows for the exploration of how modifications to the aromatic ring affect activity. Techniques such as Suzuki coupling can be employed on a halogenated (e.g., bromo-substituted) benzofuran precursor before the pyrimidine ring is formed. This powerful cross-coupling reaction allows for the introduction of a wide array of aryl and heteroaryl groups. Studies on related pyrazolo[3,4-d]pyrimidines have shown that novel C-6 substituted analogs can be designed and evaluated for their biological activities. nih.govnih.gov

The following table summarizes examples of substitutions made at various positions on the benzofuro[3,2-d]pyrimidine and related scaffolds for SAR studies.

Compound ClassPosition(s) ModifiedSubstituents IntroducedSynthetic StrategyReference
Benzofuro[3,2-d]pyrimidineC-2, C-4Aryl groups, Cl, various aminesCyclocondensation, chlorination with POCl₃, nucleophilic substitution researchgate.net
Benzofuro[3,2-d]pyrimidineC-4N,N-diethyl-aminoNucleophilic substitution of a 4-chloro intermediate asianpubs.org
Benzofuro[3,2-d]pyrimidin-4(3H)-oneC-2, N-3Alkoxy, aryloxy, alkylthio groups (at C-2); Butyl, propyl groups (at N-3)Aza-Wittig reaction followed by cyclization with nucleophiles researchgate.net
Pyrazolo[3,4-d]pyrimidine (analogous scaffold)C-6Various aryl and heteroaryl groupsSuzuki coupling on a C-6 halogenated precursor nih.govnih.gov
Pyrido[3,4-d]pyrimidine (analogous scaffold)C-4Aryl, heteroaryl, and alkyl groupsPalladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) on a 4-chloro intermediate nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR have been instrumental in assigning the specific protons and carbons within the 4-Methoxybenzofuro[3,2-d]pyrimidine framework.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the benzofuran (B130515) and pyrimidine (B1678525) rings typically appear in the downfield region of the spectrum, while the protons of the methoxy (B1213986) group are found in the upfield region. For example, in a typical ¹H NMR spectrum of a pyrimidine derivative, the proton at the C2 position can appear as a singlet at approximately 9.27 ppm, while other ring protons may be observed as multiplets between 7.71 and 8.80 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to factors like hybridization and electronegativity, different carbon atoms resonate at distinct chemical shifts. libretexts.org Carbons in the aromatic rings of this compound are expected to appear in the range of 110-160 ppm. libretexts.org The carbon of the methoxy group will have a characteristic upfield shift. In related pyrimidine structures, the carbon atoms of the pyrimidine ring can exhibit chemical shifts around 157-163 ppm. rsc.org The chemical shifts are influenced by the electronic environment of each carbon atom. libretexts.orgyoutube.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would show absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions would include C-H stretching from the aromatic rings and the methoxy group, C=N and C=C stretching vibrations within the pyrimidine and benzofuran rings, and C-O stretching from the ether linkage of the methoxy group and the furan (B31954) ring. For similar pyrimidine-containing compounds, characteristic bands for the NH group can appear in the range of 3207–3233 cm⁻¹. nih.govd-nb.info

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insights into the structure through fragmentation patterns. The molecular formula of this compound is C₁₁H₈N₂O₂, which corresponds to a molecular weight of approximately 200.19 g/mol . nih.gov In the mass spectrum, a molecular ion peak (M+) would be observed at an m/z value corresponding to this mass. The fragmentation pattern can reveal the stability of different parts of the molecule. The fragmentation of related pyrimidine structures often involves the initial loss of small, stable molecules or radicals from the parent ion. sapub.org

Advanced Spectroscopic Techniques and their Application in Detailed Characterization

In addition to the standard spectroscopic methods, advanced techniques can provide further structural details. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, aiding in the unambiguous assignment of all signals in the NMR spectra. For complex molecules, these advanced methods are often essential for a complete and accurate structural elucidation.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Properties and Molecular Orbitals

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and predict various molecular attributes. epstem.netnih.gov

For heterocyclic compounds similar to the benzofuro[3,2-d]pyrimidine scaffold, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), are used to determine optimized molecular geometry, including bond lengths and angles. nih.govepstem.net These calculations also yield crucial information about the molecule's electronic landscape. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net

Furthermore, these computational methods can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and are used to predict how a molecule will interact with other molecules, highlighting regions prone to electrophilic or nucleophilic attack. nih.govresearchgate.net Although specific quantum chemical data for 4-Methoxybenzofuro[3,2-d]pyrimidine is not extensively detailed in the provided literature, the established methodologies are directly applicable. epstem.netepstem.net Theoretical calculations of vibrational frequencies (IR spectra) and NMR chemical shifts can also be performed and compared with experimental data to validate the computational models. epstem.netnih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action.

For fused pyrimidine (B1678525) systems, molecular docking studies have been crucial in identifying potential biological targets and elucidating binding interactions. For instance, derivatives of furo[2,3-d]pyrimidine (B11772683) have been docked into the active sites of PI3K and AKT-1 enzymes. rsc.orgnih.gov These studies revealed that the compounds could form key hydrogen bonds and other interactions with amino acid residues in the binding sites, explaining their inhibitory activity. rsc.orgnih.gov

Similarly, pyrazolopyrimidine derivatives have been docked against DNA topoisomerase, a common target for anticancer agents, to understand their antiproliferative effects. nih.gov The number and type of intermolecular hydrogen bonds were found to correlate with the observed biological activity. nih.gov Thieno[2,3-d]pyrimidine (B153573) derivatives have been studied for their potential as antimicrobial agents by docking them into the active site of dihydropteroate (B1496061) synthase (DHPS). nih.gov These examples from closely related heterocyclic systems suggest that benzofuro[3,2-d]pyrimidines could also exhibit specific binding modes within various biological receptors, a hypothesis that can be effectively tested using docking simulations.

Beyond predicting binding poses, computational models aim to predict the strength of the interaction, or binding affinity. This is often expressed as K_d (dissociation constant), K_i (inhibition constant), or IC50/EC50 values (concentration for 50% inhibition/effect). nih.gov Advanced computational methods, including deep learning and meta-modeling, are being developed to improve the accuracy of these predictions by correlating calculated scores with experimental binding affinities. nih.govarxiv.org

For derivatives of the related pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold, structure-activity relationship (SAR) studies have led to the discovery of potent inhibitors of p110α kinase, with IC50 values in the nanomolar range. nih.gov Likewise, certain furo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PI3Kα/β and AKT enzymes, with IC50 values as low as 0.071 µM. nih.gov These findings demonstrate the utility of combining synthesis with computational predictions to estimate ligand efficacy and guide the optimization of lead compounds.

Structure-Based Drug Design Approaches Utilizing Benzofuro[3,2-d]pyrimidine Scaffolds

Structure-based drug design (SBDD) uses the three-dimensional structure of a biological target to design and optimize ligands. The benzofuro[3,2-d]pyrimidine scaffold serves as a valuable starting point for such approaches.

The general strategy involves synthesizing a core structure and then modifying its substituents to improve potency and selectivity. For example, the reaction of 3-amino-2-benzofurancarboxamide with an aldehyde can produce a 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine. researchgate.net This intermediate can then undergo further chemical modifications at various positions to create a library of derivatives. researchgate.net The biological activity of these synthesized compounds is then evaluated, and the results are used to inform the next round of design and synthesis, often guided by molecular docking insights. This iterative process was successfully used to develop potent PI3 kinase inhibitors from a related pyrido[3',2':4,5]thieno[3,2-d]pyrimidine hit. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Benzofuro[3,2-d]pyrimidine Systems

While docking provides a static picture of the binding event, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time.

Conformational analysis, often aided by X-ray crystallography, determines the three-dimensional arrangement of atoms in a molecule. nih.govexlibrisgroup.comasianpubs.org For instance, studies on pyrazolopyrimidines have detailed the planarity of the fused ring system and the orientation of its substituents. nih.gov

MD simulations provide a deeper understanding of how a ligand and its receptor interact and adapt to each other. arxiv.org These simulations can reveal the stability of the predicted binding pose from docking, the role of water molecules in the binding site, and the conformational changes that occur upon ligand binding. rsc.orgnih.gov For example, MD simulations were used to confirm the stability of the binding pattern of a furo[2,3-d]pyrimidine derivative within the PI3K and AKT-1 binding sites. rsc.orgnih.gov Atomistic MD simulations have also been used to study the permeability of drug-like molecules through cell membrane models, which is a critical factor for drug efficacy. mdpi.com Such simulations are essential for validating and refining the hypotheses generated from molecular docking and for providing a more complete picture of the molecular interactions governing the biological activity of benzofuro[3,2-d]pyrimidine systems.

Structure Activity Relationship Sar Studies of Benzofuro 3,2 D Pyrimidine Derivatives

Impact of Substituent Position on Biological Activity Profile

The biological activity of benzofuro[3,2-d]pyrimidine and its analogs is significantly influenced by the nature and position of substituents on the heterocyclic ring system. While direct SAR studies on the 4-methoxybenzofuro[3,2-d]pyrimidine are limited in publicly available literature, valuable insights can be drawn from closely related scaffolds such as benzothieno[3,2-d]pyrimidines (where the furan (B31954) oxygen is replaced by sulfur) and other fused pyrimidine (B1678525) systems.

In studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, the presence of an electron-donating methoxy (B1213986) group at the 4-position was found to be beneficial for anticancer activity. nih.gov For instance, compound 8a (a tetracyclic derivative) with a methoxy group exhibited potent inhibitory activity against wild-type and mutant EGFR, with IC₅₀ values of 0.099 µM and 0.123 µM, respectively. nih.gov This suggests that a methoxy group at a corresponding position on the benzofuro[3,2-d]pyrimidine scaffold could also enhance biological efficacy.

Conversely, modifications at other positions, such as the 2-position, have been extensively studied in the analogous benzothieno[3,2-d]pyrimidine series, revealing their critical role in receptor affinity and selectivity. nih.gov The introduction of various basic moieties at the 2-position dramatically altered the binding affinity for serotonergic receptors. nih.gov For example, attaching a phenylpiperazine alkyl chain at this position resulted in compounds with high affinity for the 5-HT₇ receptor. nih.gov

Research on furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives, another related furan-containing scaffold, demonstrated that dimethoxy substitution (at positions 4 and 9) led to compounds with high activity against A-549 and HCT-116 cancer cell lines, with IC₅₀ values as low as 0.02 to 0.08 μmol/mL. nih.gov

Table 1: Impact of Methoxy Group on Anticancer Activity of Fused Pyrimidine Analogs

Compound SeriesKey Substituent(s)Target/Cell LineObserved Activity (IC₅₀)Source
Pyrido[2,3-d]pyrimidin-4(3H)-one4-OCH₃EGFRWT / EGFRT790M0.099 µM / 0.123 µM nih.gov
Furo[3,2-g]-1,2,3-benzoxathiazine-7,7-dioxide4,9-di-OCH₃A-549 / HCT-116 Cancer Cells0.02 - 0.08 µmol/mL nih.gov

Influence of Functional Group Modifications on Potency and Selectivity

Altering the functional groups attached to the benzofuro[3,2-d]pyrimidine scaffold is a key strategy for fine-tuning pharmacological properties like potency and selectivity. Studies on analogous nih.govbenzothieno[3,2-d]pyrimidine derivatives targeting the 5-HT₇ receptor illustrate this principle effectively. nih.gov In these studies, three series of compounds were synthesized with different functional groups at the 2-position of the scaffold. nih.gov

Series A: Featured an N,N-dialkylaminoalkylthio chain.

Series B & C: Incorporated phenylpiperazine, benzylpiperazine, or benzylpiperidine alkyl chains. nih.gov

The results showed that derivatives from series B and C, which contained bulky, cyclic amine functionalities, possessed significantly higher binding affinity for the 5-HT₇ receptor compared to the open-chain derivatives of series A. nih.gov Specifically, compound C1 (RSC4) , with a phenylpiperazine moiety, demonstrated nanomolar affinity (Ki = 0.85 nM) and high selectivity over the 5-HT₁ₐ receptor. nih.gov This highlights how modifying a functional group from a simple alkylthio chain to a more complex cyclic amine can dramatically enhance potency and selectivity. nih.gov

In a different study on pyrimidine-4-carboxamides, replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine group not only increased the inhibitory potency by 10-fold but also improved physicochemical properties by reducing lipophilicity. researchgate.net Similarly, research on 2'-modified-4'-selenoarabinofuranosyl-pyrimidines as anticancer agents found a clear trend in activity based on the substituent at the 2' position, with the order of potency being: 2′-Fluoro > 2′-Hydroxy > 2′-Azido. elsevierpure.com

Table 2: Influence of Functional Groups on 5-HT₇ Receptor Affinity in nih.govBenzothieno[3,2-d]pyrimidine Derivatives

CompoundFunctional Group at 2-Position5-HT₇R Affinity (Ki, nM)Selectivity over 5-HT₁ₐR (fold)Source
B2 Phenylpiperazine alkyl chain9.08254 nih.gov
C1 (RSC4) Phenylpiperazine alkyl chain0.8548 nih.gov

Role of Core Scaffold Modifications on Activity

Modifying the core heterocyclic scaffold is a fundamental approach in drug discovery, often leading to new classes of compounds with altered biological activities. This can be seen by comparing benzofuro[3,2-d]pyrimidines with their thieno- (sulfur-containing) and pyrido- (nitrogen-containing) analogs.

The replacement of the furan oxygen with a sulfur atom to form the nih.govbenzothieno[3,2-d]pyrimidine scaffold has been a productive strategy for developing novel bioactive agents. nih.govnih.gov These thieno-analogs have shown significant activity as selective SIRT2 inhibitors for cancer therapy and as high-affinity ligands for serotonin (B10506) receptors. nih.govnih.gov For example, a series of benzothieno[3,2-d]pyrimidine derivatives yielded compounds with potent cytotoxic activity against breast and renal cancer cell lines. nih.gov The most active compound demonstrated an IC₅₀ of 2.10 μg/mL against the MCF-7 cell line and exhibited high selectivity for the SIRT2 enzyme. nih.gov

The concept of "scaffold hopping" further underscores the importance of the core structure. In one program, researchers moved from a thienopyrimidine acid scaffold to a furano[2,3-d]pyrimidine amide scaffold to develop potent inhibitors of Notum, a negative regulator of the Wnt signaling pathway. nih.gov This change in the core ring system, supported by X-ray crystallography, led to a new class of inhibitors with good stability and CNS penetration, demonstrating that even subtle changes to the core (furan vs. thiophene) can be pivotal. nih.gov

Establishment of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For fused pyrimidine derivatives, 3D-QSAR studies have been particularly insightful.

A 3D-QSAR study was conducted on a series of 29 thieno[3,2-d]pyrimidines with affinity for phosphodiesterase IV (PDE IV), an important target in asthma therapy. nih.govresearchgate.net Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers developed statistically valid models with good predictive power. nih.govresearchgate.net These models create 3D contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. This information is invaluable for designing new, more potent inhibitors. nih.govresearchgate.net

In another study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, QSAR models were built using both multiple linear regression (MLR) and artificial neural network (ANN) methods. nih.gov This approach aimed to create a predictive relationship between the molecular structures and their ability to inhibit angiogenesis, a key process in cancer growth. nih.gov Such QSAR models are crucial for prioritizing the synthesis of new compounds and for providing a deeper understanding of the ligand-receptor interactions at a molecular level. nih.govnih.gov

Mechanistic Insights into Biological Activities of Benzofuro 3,2 D Pyrimidine Derivatives

Enzyme Target Modulation and Inhibition Mechanisms

Benzofuro[3,2-d]pyrimidine derivatives exert their biological effects by modulating the activity of several key enzymes. The fusion of the benzofuran (B130515) and pyrimidine (B1678525) rings creates a planar system that can effectively interact with the binding sites of these enzymes, leading to their inhibition.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition and DNA Repair Pathways

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA. nih.gov In cancer cells that have mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. These cells become heavily reliant on PARP-1-mediated repair for survival. nih.gov

The mechanism of PARP-1 inhibitors involves binding to the enzyme's catalytic domain. This not only prevents the synthesis of poly(ADP-ribose) chains but also "traps" the PARP-1 enzyme on the DNA at the site of the break. nih.gov When the replication fork encounters this trapped PARP-1 complex, the SSB is converted into a cytotoxic DSB. In HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and cell death through a process known as synthetic lethality. nih.gov While specific studies on 4-methoxybenzofuro[3,2-d]pyrimidine are limited, related fused pyrimidine structures, such as pyrano[2,3-d]pyrimidine-2,4-diones, have been developed as potent PARP-1 inhibitors, demonstrating that the fused pyrimidine scaffold is a viable pharmacophore for targeting this enzyme. nih.gov

Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), multi-targeted tyrosine kinase inhibitors)

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and is a key target in cancer therapy. Fused pyrimidine systems are a well-established class of EGFR tyrosine kinase inhibitors (EGFR-TKIs). acs.org The general mechanism involves the inhibitor binding to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that promotes cell growth. nih.gov

Structurally similar analogues, such as benzothieno[3,2-d]pyrimidines, have shown potent inhibitory activity against EGFR-TK, with IC50 values in the nanomolar range. acs.org Structure-activity relationship studies of these compounds reveal that the tricyclic core acts as a scaffold, with substituents at various positions modulating potency and selectivity. For instance, an anilino group at the 4-position is a common feature in many potent EGFR-TKIs, interacting with key amino acid residues in the ATP binding site. acs.org Thieno[3,2-d]pyrimidine (B1254671) derivatives have also been designed as selective inhibitors of mutant forms of EGFR, such as EGFRL858R/T790M, which are responsible for resistance to first-generation TKIs. nih.gov These inhibitors often form a covalent bond with a cysteine residue (Cys797) in the active site, leading to irreversible inhibition. The benzofuro[3,2-d]pyrimidine core is expected to act similarly as a hinge-binding motif.

Compound ClassTarget Kinase(s)Potency (IC₅₀)Reference
Benzothieno[3,2-d]pyrimidinesEGFR-TK~1 nM acs.org
Thieno[3,2-d]pyrimidine (Comp. B1)EGFRL858R/T790M13 nM nih.gov
Pyrrolo[2,3-d]pyrimidine (Comp. 12i)Mutant EGFR0.21 nM nih.gov

This table presents inhibitory activities of structurally related fused pyrimidine derivatives against tyrosine kinases.

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination by cleaving and religating DNA strands. These enzymes are validated targets for anticancer drugs. Topoisomerase inhibitors can act as "poisons," which stabilize the transient covalent complex formed between the enzyme and the DNA. This stabilization prevents the re-ligation of the cleaved DNA strand, leading to the accumulation of DNA breaks that trigger cell cycle arrest and apoptosis. nih.gov

While detailed mechanistic studies on this compound are not widely available, a patent covering thieno[3,2-d]pyrimidine derivatives includes claims for their use as DNA topoisomerase inhibitors. google.com This suggests that the flat, aromatic tricyclic system of these compounds can intercalate into the DNA or bind to the enzyme-DNA interface, thereby exerting a poisoning effect on the topoisomerase enzyme.

PIM-1 Kinase Inhibition and its Cellular Consequences

PIM-1 is a serine/threonine kinase that plays a significant role in cell survival, proliferation, and apoptosis resistance in various cancers, including prostate cancer. nih.gov Inhibition of PIM-1 kinase is a promising therapeutic strategy. The mechanism of PIM-1 inhibitors typically involves competitive binding to the ATP pocket of the enzyme, blocking its kinase activity.

The cellular consequences of PIM-1 inhibition are significant. For example, potent PIM-1 inhibitors have been shown to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic caspases like caspase-3, -8, and -9. nih.gov Furthermore, PIM-1 inhibition can lead to cell cycle arrest, often at the G1/S or G2/M phase, thereby halting cell proliferation. nih.gov While research on benzofuro[3,2-d]pyrimidine derivatives as PIM-1 inhibitors is still emerging, the general principles of kinase inhibition suggest this scaffold could be adapted to target PIM-1, leading to similar downstream cellular effects.

E. coli Primase Inhibition

Bacterial DNA primase (DnaG) is an essential enzyme for DNA replication, responsible for synthesizing short RNA primers that are necessary for the initiation of DNA synthesis by DNA polymerase. nih.gov Because the bacterial primase is structurally distinct from its eukaryotic counterparts, it represents an attractive target for the development of novel antibacterial agents. nih.gov

The mechanism of primase inhibition involves blocking the enzyme's ability to synthesize these crucial RNA primers, which effectively halts DNA replication and bacterial proliferation. nih.gov Virtual screening and subsequent biological assays have identified that fused heterocyclic systems can act as potent primase inhibitors. nih.gov This provides a strong rationale for investigating benzofuro[3,2-d]pyrimidine derivatives for this activity, as their structure could fit into the nucleotide binding site of the primase enzyme.

Receptor Ligand Interactions and Functional Modulation

For instance, studies on the structurally similar benzothieno[3,2-d]pyrimidine scaffold have revealed potent ligands for the serotonin (B10506) 5-HT₇ receptor. nih.gov Certain derivatives showed high affinity (Kᵢ values in the low nanomolar range) and selectivity for the 5-HT₇ receptor over the 5-HT₁ₐ receptor. nih.gov The proposed binding mode involves the tricyclic core interacting with the receptor's binding pocket, with a basic side chain forming a key salt bridge with a conserved aspartate residue. nih.gov

Similarly, benzofuro[3,2-b]pyridine derivatives, which share a core structural element, have been identified as potent antagonists for endothelin (ET) receptors, with some compounds showing selectivity for the ETB subtype. nih.gov These findings highlight the versatility of the benzofuran-fused heterocyclic core in interacting with a range of biological receptors, leading to functional modulation that can be harnessed for therapeutic purposes.

Compound ClassReceptor TargetAffinity (Kᵢ or IC₅₀)Functional EffectReference
Benzothieno[3,2-d]pyrimidine (C1)5-HT₇ ReceptorKᵢ = 0.85 nMLigand nih.gov
Benzofuro[3,2-b]pyridine (7s)ETₐ ReceptorIC₅₀ = 21 nMAntagonist nih.gov
Benzofuro[3,2-b]pyridine (7s)ETₑ ReceptorIC₅₀ = 41 nMAntagonist nih.gov
Benzofuro[3,2-b]pyridine (7ee)ETₑ ReceptorIC₅₀ = 3.6 nMSelective Antagonist nih.gov

This table summarizes the receptor binding affinities and functional effects of related heterocyclic compounds.

Histamine (B1213489) H4 Receptor Modulation (agonism, inverse agonism)

There is no available research data to suggest that this compound acts as a modulator of the histamine H4 (H4R) receptor. The H4R is a G protein-coupled receptor primarily expressed on cells of hematopoietic lineage, such as mast cells, eosinophils, dendritic cells, and T-cells, and is implicated in inflammatory and immune responses. While other heterocyclic scaffolds, such as those based on pyrido[3,2-d]pyrimidine, have been investigated as H4R antagonists, similar studies on benzofuro[3,2-d]pyrimidine derivatives, and specifically the 4-methoxy variant, have not been reported.

Adenosine (B11128) A2A Receptor Antagonism

Specific evidence detailing the activity of this compound as an antagonist of the adenosine A2A receptor is not present in the current body of scientific literature. The adenosine A2A receptor is a key target in the central nervous system and periphery, with its antagonists showing potential in the treatment of conditions like Parkinson's disease. While related heterocyclic systems such as thieno[3,2-d]pyrimidines and pyrazolo[3,4-d]pyrimidines have been explored for their A2A receptor antagonist properties, the benzofuro[3,2-d]pyrimidine core with a 4-methoxy substituent remains uninvestigated in this context. nih.govnih.govnih.gov

Intracellular Signaling Pathways and Molecular Interventions

Modulation of cAMP Response Element-Binding (CREB) Signaling Pathway

There are no documented studies on the effect of this compound on the cAMP Response Element-Binding (CREB) signaling pathway. CREB is a cellular transcription factor that plays a crucial role in neuronal plasticity, learning, and memory. Its modulation is a key area of research in neuroscience. Without experimental data, any potential influence of this specific compound on CREB signaling remains speculative.

Hsp90 Inhibition

The potential for this compound to act as an inhibitor of Heat shock protein 90 (Hsp90) has not been reported. Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell proliferation and survival. nih.gov While some purine-based scaffolds and other heterocyclic compounds have been developed as Hsp90 inhibitors, there is no evidence to link the benzofuro[3,2-d]pyrimidine structure to this activity.

Elucidation of Broader Spectrum Biological Activities

Mechanistic Basis of Antiviral Action

The pyrimidine core is a fundamental component of nucleosides, making pyrimidine derivatives a significant area of research for antiviral drug development. These compounds can interfere with viral replication and proliferation through various mechanisms. While direct mechanistic studies on this compound are not detailed in the available literature, the broader class of benzofuran and pyrimidine derivatives has shown potential antiviral effects by targeting viral enzymes or processes essential for replication. asianpubs.orgresearchgate.netnih.gov

Derivatives of fused pyrimidines are known to inhibit a wide range of DNA and RNA viruses. asianpubs.orgresearchgate.net For instance, certain benzofuran derivatives have demonstrated specific activity against respiratory syncytial virus (RSV) and influenza A virus. asianpubs.org The mechanism often involves the inhibition of viral kinases or polymerases, which are crucial for the synthesis of viral genetic material. The structural similarity of pyrimidine-based compounds to natural nucleosides allows them to act as competitive inhibitors.

Some pyrimidine derivatives exert their antiviral effects at the early stages of the viral cycle. exlibrisgroup.com The fusion of a benzofuran ring to the pyrimidine core can enhance this activity, a strategy employed in the development of various pharmacologically active molecules. nih.gov

Table 1: Examples of Antiviral Activity in Fused Pyrimidine Derivatives

Compound ClassVirus TargetedPotential Mechanism of Action
Benzofuran DerivativesRespiratory Syncytial Virus (RSV), Influenza AInhibition of viral replication machinery. asianpubs.org
Pyrimido[4,5-d]pyrimidinesHuman Coronaviruses (HCoV)Inhibition of kinases crucial for the viral cycle. exlibrisgroup.com
Pyrimidine GlycosidesHepatitis B Virus (HBV)Inhibition of viral replication. nih.gov

This table presents findings on related compound classes to illustrate potential antiviral mechanisms.

Mechanisms of Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of pyrimidine derivatives are generally attributed to their ability to modulate key mediators of the inflammatory cascade. A primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins (B1171923) (like PGE2), which are potent inflammatory molecules that also contribute to pain signaling. By suppressing COX activity, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Benzofuran and its derivatives have also been independently recognized for their anti-inflammatory and analgesic potential. nih.gov The combination of the benzofuran and pyrimidine scaffolds can lead to compounds with significant activity. The mechanism for these derivatives often involves the inhibition of inflammatory mediators beyond just prostaglandins, including nitric oxide (NO) and various cytokines.

Studies on related pyrazolo[3,4-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives have shown that their anti-inflammatory effect is directly correlated with the reduction of PGE2 levels in vivo.

Table 2: Anti-inflammatory Mechanisms of Pyrimidine Derivatives

Compound/Derivative ClassKey Target/MediatorOutcome
Pyrimidine DerivativesCyclooxygenase (COX-1, COX-2)Inhibition of Prostaglandin E2 (PGE2) synthesis.
Pyrimidine DerivativesNitric Oxide (NO), Cytokines, NF-κBReduction of key inflammatory mediators.
Pyrazolo[3,4-d]pyrimidinesCyclooxygenase-2 (COX-2)Inhibition of enzyme activity, comparable to celecoxib.
Thieno[2,3-d]pyrimidinesProstaglandin E2 (PGE2)Decreased concentration in blood serum.

This table summarizes mechanisms observed in various pyrimidine-based compounds.

Mechanisms of Antiproliferative Activity (e.g., induction of apoptosis, cell cycle arrest)

The antiproliferative activity of benzofuro[3,2-d]pyrimidine derivatives, like many other fused pyrimidines, is a major focus of cancer research. These compounds can exert their anticancer effects through several complex mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle (cell cycle arrest).

Induction of Apoptosis: Apoptosis is a critical pathway for eliminating cancerous cells. Certain pyrimidine derivatives trigger this process through the intrinsic (mitochondrial) pathway. This is often characterized by:

Modulation of Bcl-2 family proteins: An increase in the expression of pro-apoptotic proteins (like Bax) and a decrease in anti-apoptotic proteins (like Bcl-2).

Activation of Caspases: Sequential activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are enzymes that dismantle the cell.

DNA Fragmentation: The ultimate cleavage of nuclear DNA into smaller fragments, a hallmark of apoptosis.

For example, studies on pyrrolo[2,3-d]pyrimidine derivatives have demonstrated their ability to induce apoptosis by increasing Bax and decreasing Bcl-2 expression, leading to the activation of caspases-9 and -3.

Cell Cycle Arrest: In addition to apoptosis, these compounds can stop cancer cells from proliferating by arresting the cell cycle at specific checkpoints, such as G0/G1 or G2/M phases. This prevents the cells from replicating their DNA and dividing. The mechanism can involve:

Inhibition of Cyclin-Dependent Kinases (CDKs): CDKs are enzymes that drive the progression of the cell cycle. Some derivatives can inhibit the activity of CDKs like CDK2 and CDK4.

Upregulation of CDK inhibitors: An increase in the expression of proteins like p21 and p15, which block the function of CDKs.

Halogenated pyrrolo[3,2-d]pyrimidines, which are structurally related to the benzofuro scaffold, have been shown to induce G2/M cell cycle arrest in breast cancer cells. Similarly, other pyrimidine derivatives have been found to arrest the cell cycle in the G0/G1 phase. The specific phase of arrest and the precise molecular players involved can vary depending on the compound's structure and the type of cancer cell.

Table 3: Antiproliferative Mechanisms of Fused Pyrimidine Derivatives

Compound ClassCell Line(s)Mechanism of Action
Pyrrolo[2,3-d]pyrimidinesA549 (Lung)Induction of late apoptosis, G0/G1 cell cycle arrest, modulation of Bax/Bcl-2.
Halogenated Thieno[3,2-d]pyrimidinesL1210 (Leukemia)Induction of apoptosis.
Halogenated Pyrrolo[3,2-d]pyrimidinesMDA-MB-231 (Breast)G2/M cell cycle arrest and/or induction of apoptosis.
Benzothieno[3,2-d]pyrimidinesMCF-7 (Breast)Inhibition of Sirtuin 2 (SIRT2), a histone deacetylase.

This table showcases mechanisms identified in structurally related heterocyclic compounds.

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Routes for Highly Diversified Benzofuro[3,2-d]pyrimidine Analogs

The exploration of the chemical space around the benzofuro[3,2-d]pyrimidine scaffold is contingent on the availability of robust and flexible synthetic methodologies. Future research will prioritize the development of novel synthetic routes that allow for the rapid and efficient generation of highly diversified libraries of analogs.

Traditional methods often involve the cyclocondensation of a 3-amino-2-benzofurancarboxamide intermediate with various reagents like aromatic aldehydes. researchgate.netresearchgate.net While effective, these routes can be limited in scope. More advanced strategies are being explored to overcome these limitations. For instance, the aza-Wittig reaction of iminophosphoranes has emerged as a powerful tool. researchgate.net This reaction proceeds through a carbodiimide (B86325) intermediate, which can then be reacted with a wide array of nucleophiles to install diverse functionalities at the 2-position of the pyrimidine (B1678525) ring, creating 3-alkyl-2-amino or 2-alkoxy derivatives in satisfactory yields. researchgate.net

Furthermore, modern synthetic techniques are being applied to fused pyrimidine synthesis to improve efficiency and yield. tandfonline.com Ultrasound-assisted synthesis, for example, offers a green chemistry approach that can accelerate reaction times and improve yields in the creation of fused pyrimidine systems. nih.gov Similarly, microwave-assisted organic synthesis (MAOS) has been successfully employed for the rapid synthesis of fused pyrimidine derivatives, such as in the reaction of 2-aminochromene-3-carbonitrile with formamide. acs.org The application of these energy-efficient methods to the 4-Methoxybenzofuro[3,2-d]pyrimidine core could significantly streamline the production of analog libraries for screening.

Future synthetic endeavors will likely focus on:

Combinatorial Chemistry: Developing solid-phase or solution-phase combinatorial strategies to generate large libraries of benzofuro[3,2-d]pyrimidines with diverse substitution patterns.

C-H Activation: Employing late-stage C-H activation/functionalization to directly modify the core scaffold, bypassing the need for pre-functionalized starting materials and enabling access to previously inaccessible analogs.

Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and highly controlled synthesis of key intermediates and final products.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The sheer vastness of chemical space makes traditional trial-and-error discovery methods inefficient. youtube.com Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the rational design of this compound analogs with tailored properties. nih.gov

Generative AI models, inspired by natural language processing, can treat molecules as elements of a "chemical language." youtube.com Using representations like SMILES strings, these models can learn the underlying syntax and semantics of chemical structures from large databases. youtube.com They can then be trained to generate novel benzofuro[3,2-d]pyrimidine derivatives that are not only chemically valid but are also optimized for specific properties, such as high binding affinity to a target protein or favorable ADME/T (absorption, distribution, metabolism, excretion/toxicity) profiles. youtube.comnih.gov

Key applications of AI/ML in this context include:

De Novo Design: Using generative models to create entirely new molecules based on the benzofuro[3,2-d]pyrimidine scaffold that are predicted to be active against a specific biological target. youtube.com These models can be fine-tuned to ensure the generated molecules are also synthetically accessible. youtube.com

Property Prediction: Training ML models to accurately predict crucial molecular properties like solubility, cell permeability, and binding affinity. nih.govnih.gov This allows for rapid virtual screening of thousands of potential analogs, prioritizing the most promising candidates for synthesis and experimental testing.

Structure-Activity Relationship (SAR) Modeling: Employing techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) to build predictive models that correlate specific structural features of the benzofuro[3,2-d]pyrimidine analogs with their biological activity, thereby guiding the design of more potent compounds. nih.gov

As of early 2024, over 70 Investigational New Drug (IND) applications have been filed for entities identified using AI/ML methods, underscoring the real-world impact of this technology. nih.gov

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

Complex multifactorial diseases, such as Alzheimer's disease and many cancers, often involve multiple pathological pathways. nih.govnih.gov The "one molecule, one target" paradigm is often insufficient for these conditions. Polypharmacology, the design of single chemical entities that can modulate multiple biological targets, represents a more holistic therapeutic approach. nih.gov

The benzofuran (B130515) core, a key component of this compound, is considered a "privileged scaffold" known for its ability to interact with a wide range of biological targets, making it an ideal starting point for developing multi-target-directed ligands (MTDLs). nih.gov Research has shown that expanding the chemical space around benzofuran scaffolds can lead to the discovery of molecules with neuroprotective activity that act on multiple events involved in Alzheimer's disease. nih.gov

Future research on the benzofuro[3,2-d]pyrimidine class will likely focus on:

Rational MTDL Design: Intentionally designing derivatives to simultaneously inhibit two or more targets relevant to a specific disease. For example, in breast cancer, a similar thieno[3,2-d]pyrimidine (B1254671) scaffold has been used to create dual inhibitors of both the epidermal growth factor receptor (EGFR) and aromatase (ARO). nih.gov A similar strategy could be applied to benzofuro[3,2-d]pyrimidines.

Synergistic Target Combination: Identifying and validating synergistic target pairs for complex diseases. For instance, benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives have been developed as potent inhibitors of Poly ADP ribose polymerase-1 (PARP-1), an enzyme involved in DNA repair. nih.gov These compounds could be further modified to also target other pathways involved in cancer cell proliferation or apoptosis, creating a powerful multi-pronged attack.

Systems Biology Approaches: Using systems biology to understand the complex interaction networks within a disease state, thereby identifying the most impactful nodes to target with a multi-functional ligand.

Detailed Biophysical Characterization of Ligand-Target Interactions Using Advanced Techniques

A deep understanding of how a ligand binds to its target is crucial for structure-based drug design and optimization. While basic techniques like NMR and mass spectrometry confirm the chemical structure of synthesized compounds researchgate.netasianpubs.org, advanced biophysical methods are needed to elucidate the thermodynamics, kinetics, and structural basis of the ligand-target interaction.

Future research on this compound and its analogs will require a suite of advanced biophysical techniques:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques provide high-resolution, atomic-level three-dimensional structures of the ligand bound to its protein target. asianpubs.org This information is invaluable for understanding the precise binding mode and guiding the design of new analogs with improved affinity and selectivity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to study the kinetics of binding, providing real-time data on the association (kon) and dissociation (koff) rates of the ligand-target interaction. This is critical for understanding the residence time of a drug on its target.

Molecular Dynamics (MD) Simulations: Computational MD simulations can model the dynamic behavior of the ligand-protein complex over time, predicting the stability of the interaction and highlighting key residues and conformational changes involved in binding. nih.gov

Application of Advanced Imaging Techniques in Elucidating Cellular Mechanisms

To understand the true biological effect of a this compound analog, it is essential to observe its behavior within the complex environment of a living cell. Advanced imaging techniques allow researchers to visualize the drug's subcellular localization, target engagement, and downstream effects in real-time.

Future studies will increasingly integrate these imaging modalities:

Confocal Fluorescence Microscopy: By attaching a fluorescent tag (fluorophore) to a benzofuro[3,2-d]pyrimidine derivative, researchers can track its movement and accumulation within cellular compartments. Co-localization studies with fluorescently-labeled target proteins can provide visual confirmation of target engagement in situ.

Förster Resonance Energy Transfer (FRET): FRET-based biosensors can be used to measure the binding of a ligand to its target inside living cells. A change in the FRET signal upon compound addition would indicate direct target engagement.

Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) can overcome the diffraction limit of light, allowing for the visualization of molecular interactions at the nanoscale.

Positron Emission Tomography (PET): For in vivo studies, a benzofuro[3,2-d]pyrimidine analog could be labeled with a positron-emitting isotope. PET imaging could then be used to non-invasively track the biodistribution of the compound and measure its occupancy of a target protein in the brain or other tissues.

Design of Benzofuro[3,2-d]pyrimidine Scaffolds for Materials Science Applications

While the primary focus for many heterocyclic compounds is medicinal chemistry, their unique electronic and structural properties also make them attractive for applications in materials science. The pyrimidine core itself has been incorporated into materials used as fluorescent sensors and in organic light-emitting diodes (OLEDs). researchgate.net The rigid, planar, and electron-rich nature of the benzofuro[3,2-d]pyrimidine scaffold makes it a promising candidate for the rational design of novel functional materials.

Future directions in this area include:

Organic Semiconductors: The fused aromatic system of the benzofuro[3,2-d]pyrimidine core could be systematically modified to tune its HOMO/LUMO energy levels. This would enable the design of novel p-type or n-type organic semiconductors for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net

Fluorescent Probes and Sensors: By introducing specific functional groups, the scaffold could be engineered to exhibit fluorescence that is sensitive to the presence of specific metal ions, pH changes, or other analytes. rsc.org For example, pyrimidine-phthalimide derivatives have been developed as colorimetric pH sensors. rsc.org

Bioactive Scaffolds for Tissue Engineering: The biological activity of the benzofuro[3,2-d]pyrimidine core could be harnessed by incorporating it into polymer backbones or onto the surface of biocompatible materials. These functionalized materials could serve as 3D scaffolds that not only provide structural support for cell growth but also actively promote tissue regeneration through controlled signaling. rsc.org

Q & A

Q. Key Data :

  • Melting points and purity (>95%) are critical for confirming crystallinity and stability .
  • Example: 4-Chlorobenzofuro[3,2-d]pyrimidine derivatives have melting points >287°C, indicating high thermal stability .

Advanced: How can synthetic yields be optimized for this compound derivatives with bulky substituents?

Methodological Answer:
Yield optimization requires addressing steric hindrance and solubility issues:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Catalysis : Palladium or copper catalysts enhance coupling reactions for aryl-ether bond formation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% for thermally sensitive intermediates .

Q. Data Contradiction :

  • Copper powder in cyclization reactions may lead to side products (e.g., dimerization), requiring careful stoichiometric control .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H NMR : Identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons in the benzofuran ring (δ 6.5–7.5 ppm) .
  • 13C NMR : Confirms carbonyl (C=O) and pyrimidine ring carbons (δ 150–170 ppm) .
  • HRMS : Validates molecular weight (e.g., C10H7N2O2 requires [M+H]+ at 203.0455) .

Q. Example :

  • In thieno[3,2-d]pyrimidines, solvent effects (DMSO vs. CDCl3) cause significant NMR shifts (Δδ up to 0.5 ppm), necessitating solvent standardization .

Advanced: How can conflicting NMR data for benzofuropyrimidine derivatives be resolved?

Methodological Answer:
Conflicts often arise from tautomerism or solvent effects:

Variable Temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol forms) by observing signal splitting at low temperatures .

COSY and NOESY : Resolves overlapping aromatic signals by mapping coupling between adjacent protons .

Computational Modeling : Predicts chemical shifts using DFT (Density Functional Theory) to match experimental data .

Q. Case Study :

  • Thieno[3,2-d]pyrimidines show long-range coupling (J = 2–3 Hz) between thiophene and pyrimidine protons, which is absent in thieno[2,3-d] isomers .

Basic: What biological targets are associated with this compound derivatives?

Methodological Answer:
These compounds target enzymes involved in cell signaling and proliferation:

  • Kinases : mTOR and VEGFR2 inhibitors show IC50 values <100 nM in anti-cancer assays .
  • TLR7 Agonists : Derivatives with C-8 fluoromethyl groups exhibit antiviral activity (EC50 = 0.5–2 μM) .
  • Epigenetic Regulators : HDAC inhibition is observed in analogs with hydroxamic acid substituents .

Q. Key Data :

  • Molecular docking of compound 11 in TLR7 revealed a binding energy of -4.45 kcal/mol, validating its interaction with the guanine-binding pocket .

Advanced: How do structural modifications (e.g., fluorination) impact the bioactivity of benzofuropyrimidines?

Methodological Answer:
Fluorination enhances metabolic stability and target binding:

  • C-6 Fluorination : Increases mTOR inhibition (IC50 reduction by 50%) due to electronegative interactions with ATP-binding pockets .
  • Methoxy vs. Trifluoromethyl : Methoxy groups improve solubility (logP reduction by 0.5–1.0), while trifluoromethyl enhances hydrophobic binding .

Q. Contradiction Analysis :

  • Fluorinated analogs may exhibit reduced solubility, requiring formulation with cyclodextrins or PEGylation .

Basic: What in vitro assays are recommended for evaluating the cytotoxicity of benzofuropyrimidines?

Methodological Answer:

  • MTT/PrestoBlue : Measures mitochondrial activity in cancer cell lines (e.g., HCT116, MCF7) .
  • Apoptosis Assays : Annexin V/PI staining quantifies early/late apoptotic cells.
  • Kinase Profiling : Selectivity is assessed using kinase panels (e.g., Eurofins KinaseProfiler) .

Q. Data Standardization :

  • IC50 values should be normalized to positive controls (e.g., staurosporine for kinase assays) .

Advanced: How can discrepancies between in vitro and in vivo efficacy of benzofuropyrimidines be addressed?

Methodological Answer:
Discrepancies arise from pharmacokinetic limitations:

  • ADME Optimization :
    • Lipophilicity : Adjust logP to 2–3 via alkyl chain truncation or PEGylation .
    • Metabolic Stability : CYP450 inhibition assays identify susceptible sites for deuteration or fluorination .
  • Formulation Strategies : Nanoemulsions or liposomes improve bioavailability in murine models .

Q. Case Study :

  • Water-soluble 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines showed 3-fold higher plasma AUC compared to hydrophobic analogs .

Basic: How are structure-activity relationships (SAR) developed for benzofuropyrimidine derivatives?

Methodological Answer:
SAR studies involve systematic substituent variation:

Core Modifications : Compare benzofuropyrimidine vs. thieno or pyrrolo analogs for target selectivity .

Substituent Scanning : Test electron-withdrawing (Cl, CF3) and donating (OMe, NH2) groups at C-4 and C-6 positions .

3D-QSAR : CoMFA or CoMSIA models predict activity cliffs and optimize pharmacophores .

Q. Example :

  • 4-Methoxy substitution in furo[2,3-d]pyrimidines increased VEGFR2 inhibition by 70% compared to unsubstituted analogs .

Advanced: What computational tools are effective for predicting off-target effects of benzofuropyrimidines?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulates binding to non-target kinases (e.g., EGFR, ABL1) to assess selectivity .
  • PharmaDB Screening : Identifies potential off-targets via similarity search (Tanimoto coefficient >0.85) .
  • Toxicity Prediction : Tools like ProTox-II estimate hepatotoxicity and mutagenicity based on structural alerts .

Q. Validation :

  • False positives are minimized by cross-referencing with experimental kinome-wide profiling data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.